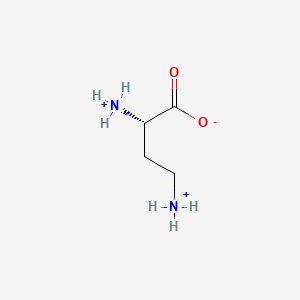

L-2,4-diaminobutyrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-2,4-diazaniumylbutyrate is conjugate acid of L-2,4-diaminobutyric acid. It is a conjugate acid of a L-2,4-diaminobutyric acid.

Aplicaciones Científicas De Investigación

Biochemical Pathways and Enzymatic Functions

L-2,4-diaminobutyrate is primarily involved in the synthesis of 1,3-diaminopropane (DAP), a compound with various industrial applications. The enzymatic conversion of this compound to DAP is catalyzed by this compound decarboxylase (DABA DC) . This reaction is crucial for organisms such as Acinetobacter baumannii, where the dat gene encoding DABA DC plays a significant role in the production of DAP from this compound .

Table 1: Enzymatic Reactions Involving this compound

| Enzyme Type | Reaction Description | Organism |

|---|---|---|

| This compound Decarboxylase (DABA DC) | Converts this compound to 1,3-diaminopropane | Acinetobacter baumannii |

| This compound Aminotransferase (DABA AT) | Catalyzes the reversible reaction with 2-ketoglutaric acid | Various bacteria |

Microbial Metabolism and Symbiotic Relationships

This compound plays a crucial role in the metabolism of certain bacteria involved in symbiotic relationships with plants. For instance, in Rhizobium leguminosarum, the enzyme DABA AT facilitates the production of this compound from L-aspartate semialdehyde . This process is vital for the bacterium's adaptation to nitrogen-rich environments such as pea nodules.

Case Study: Rhizobium leguminosarum

- Finding : A mutation in the dat gene resulted in reduced levels of this compound in pea nodules.

- Impact : The mutant showed impaired growth and competitiveness for nodulation compared to wild-type strains .

Industrial Applications

The industrial significance of this compound lies in its use as a building block for various chemicals and pharmaceuticals. The production of DAP through microbial fermentation processes has been explored due to its utility as a precursor for polyamines and other nitrogenous compounds.

Table 2: Industrial Applications of this compound

| Application | Description |

|---|---|

| Production of 1,3-Diaminopropane | Used in the synthesis of polyamines and pharmaceuticals |

| Chemical Chaperone | Stabilizes proteins and macromolecular complexes |

Therapeutic Potential

Research has indicated that ectoines derived from this compound exhibit protective effects against cellular stressors. Ectoine acts as a chemical chaperone that stabilizes proteins under stress conditions such as high salinity or temperature extremes . This property has potential therapeutic implications in treating conditions related to protein misfolding.

Análisis De Reacciones Químicas

Acetylation to N-γ-Acetyl-DABA

The enzyme L-2,4-diaminobutyrate acetyltransferase (EctA) catalyzes the acetylation of DABA using acetyl-CoA as a co-substrate, forming N-γ-acetyl-DABA (N-γ-ADABA). This reaction is a key step in ectoine biosynthesis, a compatible solute synthesized by microorganisms under osmotic stress.

Transamination with 2-Oxoglutarate

Diaminobutyrate-2-oxoglutarate transaminase (EctB/Dat) mediates the reversible transfer of an amino group between DABA and 2-oxoglutarate, yielding L-aspartate-4-semialdehyde and L-glutamate. This reaction links DABA metabolism to glycine/serine/threonine pathways.

Racemization to D-2,4-Diaminobutyrate

The PLP-independent racemase PddB catalyzes stereoinversion between L- and D-DABA, enabling microbial synthesis of poly-D-Dab, an antiviral polyamide.

Decarboxylation to 1,3-Diaminopropane

Diaminobutyrate decarboxylase (Ddc) converts DABA into 1,3-diaminopropane (1,3-DAP) and CO<sub>2</sub>. This reaction is vital for polyamine biosynthesis in Acinetobacter species.

Oxidation and Reduction Reactions

Non-enzymatic oxidation and reduction of DABA have been hypothesized, though enzymatic pathways dominate its metabolism:

-

Oxidation : Potential formation of imines or oxo derivatives under strong oxidants (e.g., KMnO<sub>4</sub>).

-

Reduction : Theoretical conversion to γ-aminobutyrate (GABA) via decarboxylation, though no direct evidence exists in literature.

Propiedades

Fórmula molecular |

C4H11N2O2+ |

|---|---|

Peso molecular |

119.14 g/mol |

Nombre IUPAC |

(2S)-2,4-bis(azaniumyl)butanoate |

InChI |

InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)/p+1/t3-/m0/s1 |

Clave InChI |

OGNSCSPNOLGXSM-VKHMYHEASA-O |

SMILES |

C(C[NH3+])C(C(=O)[O-])[NH3+] |

SMILES isomérico |

C(C[NH3+])[C@@H](C(=O)[O-])[NH3+] |

SMILES canónico |

C(C[NH3+])C(C(=O)[O-])[NH3+] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.